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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Umbralisib (Ukoniq) received accelerated approval from the U.S. Food and Drug

Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone

lymphoma (MZL) and follicular lymphoma (FL).[1] However, in June 2022, the FDA withdrew its

approval for umbralisib due to safety concerns, specifically a possible increased risk of death

observed in the UNITY-CLL clinical trial.[1] This document is intended for research and

informational purposes only and does not constitute medical advice.

Executive Summary
Umbralisib hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor

of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[2] Its unique

mechanism of action targets key signaling pathways implicated in the pathogenesis of various

B-cell malignancies.[3] While its clinical use has been discontinued due to safety concerns, the

study of umbralisib provides valuable insights into the therapeutic targeting of these pathways.

This guide provides a comprehensive technical overview of umbralisib, including its mechanism

of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of PI3Kδ and
CK1ε
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Umbralisib exerts its antineoplastic effects through the simultaneous inhibition of two distinct

kinases:

Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly

expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR)

signaling pathway.[3] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell

malignancies, promoting cell proliferation, survival, and differentiation.[4] Umbralisib

selectively inhibits PI3Kδ, thereby disrupting downstream signaling through AKT and mTOR.

Casein Kinase 1-Epsilon (CK1ε): CK1ε is a serine/threonine kinase that has been implicated

in the regulation of oncoprotein translation and the pathogenesis of cancer cells, including

lymphoid malignancies.[3] The inhibition of CK1ε by umbralisib represents a novel

therapeutic approach, and its precise contribution to the overall efficacy and safety profile of

the drug is an area of ongoing investigation.

The dual inhibition of both PI3Kδ and CK1ε by umbralisib is a unique characteristic that

differentiates it from other PI3K inhibitors and may contribute to its distinct clinical profile.

Quantitative Data Summary
Table 1: In Vitro Potency of Umbralisib

Target Assay Type Potency (EC50/IC50)

PI3Kδ Biochemical Assay 22.2 nM (EC50)[2]

CK1ε Biochemical Assay 6.0 µM (EC50)[2]

Human whole blood CD19+

cell proliferation
Cell-based Assay 100-300 nM

Phosphorylated AKT (Ser473)

inhibition
Cell-based Assay 10 nM - 100 µM[2]

Table 2: Clinical Efficacy in the UNITY-NHL Trial (Phase
IIb)
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Indication
Patient
Population

Overall
Response
Rate (ORR)

Complete
Response (CR)

Median
Progression-
Free Survival
(PFS)

Marginal Zone

Lymphoma

(MZL)

Relapsed/refract

ory, ≥1 prior anti-

CD20 regimen

(n=69)

49.3%[5] 15.9%[5] Not Reached[5]

Follicular

Lymphoma (FL)

Relapsed/refract

ory, ≥2 prior

systemic

therapies

(n=117)

45.3%[5] 5.1%[5] 10.6 months[5]

Table 3: Key Safety Findings from Clinical Trials (Pooled
Data)
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Adverse Event
(Any Grade)

Frequency
Grade ≥3 Adverse
Event

Frequency (Grade
≥3)

Diarrhea 52.3%[6] Neutropenia 11.3%[6]

Nausea 41.5%[6] Diarrhea 7.3%[6]

Fatigue 31.8%[6]

Increased

Aminotransferase

Levels

5.7%[6]

Increased Creatinine Common[1][7] Pneumonia 12%[8]

Neutropenia Common[1][7] Leukocytosis 14%[8]

Transaminase

Elevation
Common[1][7] Thrombocytopenia 12%[8]

Musculoskeletal Pain Common[1][7]

Anemia Common[1][7]

Thrombocytopenia Common[1][7]

Upper Respiratory

Tract Infection
Common[1][7]

Experimental Protocols
In Vitro Kinase Assay for PI3Kδ and CK1ε Inhibition
Objective: To determine the direct inhibitory activity of umbralisib on purified recombinant PI3Kδ

and CK1ε enzymes.

Methodology:

Reaction Setup: The assay is performed in a low-volume 384-well plate format. Each well

contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for

PI3Kδ, casein for CK1ε), and ATP in a kinase assay buffer (e.g., 50mM HEPES, pH 7.5;

50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]
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Inhibitor Addition: Umbralisib is serially diluted in DMSO and added to the wells to achieve a

range of final concentrations. A DMSO-only control is included.

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The

plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]

Detection: The kinase activity is measured by quantifying the amount of ADP produced using

a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This involves adding a

reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition

of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]

[10]

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of

inhibition for each umbralisib concentration is calculated relative to the DMSO control. The

IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase

activity, is determined by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of AKT Phosphorylation
Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream

effector of the PI3K signaling pathway, in a cellular context.

Methodology:

Cell Culture and Treatment: A relevant human lymphoma or leukemia cell line is cultured to

70-80% confluency. The cells are then treated with various concentrations of umbralisib or a

vehicle control (DMSO) for a specified duration.

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a

lysis buffer supplemented with protease and phosphatase inhibitors to preserve the

phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each cell lysate is determined using

a standard protein assay, such as the BCA assay, to ensure equal protein loading for

subsequent analysis.

Western Blotting:
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Equal amounts of protein from each sample are separated by size using SDS-PAGE and

then transferred to a membrane.

The membrane is incubated with a primary antibody specific for phosphorylated AKT at

Serine 473 (p-AKT Ser473).

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the

primary antibody.

The signal is visualized using a chemiluminescent substrate.

The membrane is also probed with an antibody for total AKT to serve as a loading control.

Data Analysis: The intensity of the p-AKT and total AKT bands is quantified. The ratio of p-

AKT to total AKT is calculated for each treatment condition to determine the extent of

inhibition of AKT phosphorylation by umbralisib.

UNITY-NHL Clinical Trial Protocol (Abbreviated)
Trial Identifier: NCT02793583

Objective: To evaluate the safety and efficacy of umbralisib monotherapy in patients with

previously treated non-Hodgkin lymphoma.[11]

Study Design: A multicenter, open-label, Phase IIb study with multiple cohorts based on

lymphoma subtype.[5]

Key Eligibility Criteria:

Adults (≥18 years) with a histologically confirmed diagnosis of relapsed or refractory MZL,

FL, or other specified NHL subtypes.

Patients with MZL must have received at least one prior therapy, including an anti-CD20-

based regimen.[11]

Patients with FL must have received at least two prior systemic therapies, including an anti-

CD20 regimen and an alkylating agent.[12]
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ECOG performance status of ≤2.

Treatment:

Umbralisib administered orally at a dose of 800 mg once daily.[5]

Treatment continued until disease progression or unacceptable toxicity.[5]

Primary Endpoint:

Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC)

according to the revised International Working Group (IWG) criteria.[11][12]

Secondary Endpoints:

Duration of Response (DoR)

Progression-Free Survival (PFS)

Time to Response (TTR)

Safety and tolerability
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PI3K/AKT/mTOR signaling pathway and the inhibitory action of umbralisib.
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Logical relationship of umbralisib's dual inhibition and its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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